methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate
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Overview
Description
Methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate is a complex organic compound with the molecular formula C21H26N2O4 and a molecular weight of 370.44 g/mol . This compound is characterized by its indole moiety, which is a significant structure in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate involves multiple stepsThe final step involves the esterification of the but-2-enoic acid derivative . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts .
Chemical Reactions Analysis
Methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s indole moiety is known for its biological activity, making it a subject of study in drug development and biochemical research.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Serotonin: A neurotransmitter that plays a role in mood regulation and other physiological functions.
The uniqueness of this compound lies in its specific structural features, such as the cyclopentyl and methoxy groups, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 4-[(1-cyclopentyl-5-methoxy-2-methylindole-3-carbonyl)amino]but-2-enoate |
InChI |
InChI=1S/C21H26N2O4/c1-14-20(21(25)22-12-6-9-19(24)27-3)17-13-16(26-2)10-11-18(17)23(14)15-7-4-5-8-15/h6,9-11,13,15H,4-5,7-8,12H2,1-3H3,(H,22,25) |
InChI Key |
ONZCVJIBENGLKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NCC=CC(=O)OC |
Origin of Product |
United States |
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